molecular formula C28H24N4O5 B2502687 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 941981-85-7

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2502687
CAS No.: 941981-85-7
M. Wt: 496.523
InChI Key: NCBZLFKXSYLDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H24N4O5 and its molecular weight is 496.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

  • Antimicrobial Activity : Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been prepared and evaluated for their anti-bacterial and antifungal activities. Some of these compounds have shown promising antimicrobial properties, suggesting that similar compounds like the one could potentially have antimicrobial applications (Kendre, Landge, & Bhusare, 2015).

  • Anti-inflammatory Activity : A two-step multicomponent synthetic approach has led to the development of N-substituted 2-oxopyrazines, which were evaluated for their anti-inflammatory capacity in an in vivo murine model. Certain compounds in this category inhibited tetradecanoylphorbol acetate (TPA)-induced edema by more than 75%, showcasing the potential for similar compounds to be explored for anti-inflammatory applications (Hernández-Vázquez, Chávez-Riveros, Nieto-Camacho, & Miranda, 2018).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their structural properties and antioxidant activity. These studies reveal that such complexes can exhibit significant antioxidant activity, which may suggest potential research applications in oxidative stress-related conditions (Chkirate et al., 2019).

Fluorescent Chemosensor for Metal Ions

  • Fluorescent Chemosensor : Pyrazoline derivatives have been synthesized and studied as fluorescent chemosensors for metal ion detection, particularly for Fe3+ ions. This indicates a potential application of similar compounds in the development of sensors for environmental monitoring or biochemical assays (Khan, 2020).

Molecular Conformations and Hydrogen Bonding

  • Molecular Conformations : Research into various acetamides, including those with pyrazole moieties, has explored different molecular conformations and their stabilization through hydrogen bonding. This kind of study is essential for understanding the structural dynamics and potential chemical interactions of complex molecules, possibly including the compound (Narayana et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. The chalcone is then reacted with hydrazine hydrate to form 3,4-dimethoxyphenyl hydrazine. The hydrazine is then reacted with 4-oxo-5-phenylpyrazoline to form 3,4-dimethoxyphenyl pyrazolopyrazine. The pyrazolopyrazine is then reacted with 4-phenoxyphenylacetic acid to form the final compound, 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-oxo-5-phenylpyrazoline", "4-phenoxyphenylacetic acid" ], "Reaction": [ "3,4-dimethoxybenzaldehyde + ethyl acetoacetate → 3,4-dimethoxychalcone", "3,4-dimethoxychalcone + hydrazine hydrate → 3,4-dimethoxyphenyl hydrazine", "3,4-dimethoxyphenyl hydrazine + 4-oxo-5-phenylpyrazoline → 3,4-dimethoxyphenyl pyrazolopyrazine", "3,4-dimethoxyphenyl pyrazolopyrazine + 4-phenoxyphenylacetic acid → 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide" ] }

CAS No.

941981-85-7

Molecular Formula

C28H24N4O5

Molecular Weight

496.523

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C28H24N4O5/c1-35-25-13-8-19(16-26(25)36-2)23-17-24-28(34)31(14-15-32(24)30-23)18-27(33)29-20-9-11-22(12-10-20)37-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,29,33)

InChI Key

NCBZLFKXSYLDTG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.